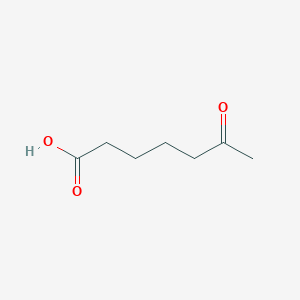
1,6,7-Trimethylnaphthalene
Overview
Description
Synthesis Analysis
The synthesis of related trimethylnaphthalene compounds involves complex organic reactions. For instance, 2,3,6,7-Tetramethylnaphthalene was prepared from 2,3-dimethylsuccinic anhydride and o-xylene through a multi-step process.Molecular Structure Analysis
The molecular structure of 1,6,7-Trimethylnaphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactivity of trimethylnaphthalenes, including 1,6,7-Trimethylnaphthalene, can be explored through their interactions with various reagents. For instance, the sulphur trioxide sulphonation of trimethylnaphthalenes showed how isomer distributions change based on reaction conditions.Physical And Chemical Properties Analysis
1,6,7-Trimethylnaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 286.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±0.8 kJ/mol and a flash point of 127.8±12.5 °C . The compound has a molar refractivity of 58.6±0.3 cm3 .Scientific Research Applications
Organic Synthesis
1,6,7-Trimethylnaphthalene: is utilized in organic chemistry as a precursor for synthesizing various complex molecules. Its structure allows for reactions in different positions of the naphthalene ring, making it a versatile starting material for the construction of polycyclic aromatic hydrocarbons, which are essential in creating dyes, plastics, and pharmaceuticals .
Material Science
In material science, 1,6,7-Trimethylnaphthalene finds its application in the development of novel organic semiconductors. Due to its stable aromatic structure, it can be used to create materials with specific electronic properties, which are crucial for organic light-emitting diodes (OLEDs) and other electronic devices .
Environmental Science
Environmental scientists use 1,6,7-Trimethylnaphthalene to study the behavior of hydrophobic organic compounds in ecosystems. Its presence in various environmental samples can be an indicator of pollution levels, particularly in aquatic environments where it may affect the local biota .
Pharmaceutical Research
In pharmaceutical research, derivatives of 1,6,7-Trimethylnaphthalene are explored for their potential medicinal properties. Its analogs can be screened for activity against various targets, contributing to the discovery of new therapeutic agents .
Analytical Chemistry
1,6,7-Trimethylnaphthalene: is used as a standard in chromatography and mass spectrometry for the quantification and analysis of complex mixtures. Its well-defined mass spectrum serves as a reference point for identifying unknown compounds in a sample .
Industrial Applications
Industrially, 1,6,7-Trimethylnaphthalene is involved in the production of surfactants and lubricants. Its chemical stability and hydrophobic nature make it suitable for applications that require high-performance materials resistant to harsh conditions .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as naphthalenes, which are structures characterized by two fused benzene rings .
Mode of Action
Naphthalenes are known to interact with various biological targets, but the specific interactions of 1,6,7-Trimethylnaphthalene remain to be elucidated .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
properties
IUPAC Name |
1,6,7-trimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXULKRNHAQMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062291 | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,6,7-Trimethylnaphthalene | |
CAS RN |
2245-38-7 | |
| Record name | 2,3,5-Trimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2245-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,7-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6,7-TRIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC055TBJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1,6,7-trimethylnaphthalene be used to assess the biodegradation level of oil shale?
A1: 1,6,7-Trimethylnaphthalene and its isomers (like 1,2,7-trimethylnaphthalene) are considered relatively resistant to biodegradation compared to other hydrocarbons like n-alkanes and acyclic isoprenoids. [, ] This resistance makes them useful as indicators of biodegradation levels in complex hydrocarbon mixtures like oil shale. The presence of well-preserved 1,6,7-trimethylnaphthalene derivatives in the Permian Lucaogou Formation oil shale, along with the depletion of more easily degraded compounds, suggests a relatively low level of biodegradation (below PM3 on the Peters and Moldowan scale). []
Q2: What other indicators, besides 1,6,7-trimethylnaphthalene, were used to assess the biodegradation level of the Permian Lucaogou Formation oil shale?
A2: The researchers utilized a multi-pronged approach to assess biodegradation:
- Depletion of susceptible compounds: The oil shale samples showed significant depletion of n-alkanes and acyclic isoprenoids, which are known to be readily biodegraded. []
- Presence of unresolved complex mixtures (UCMs): The samples contained large humps of UCMs, a characteristic feature of biodegraded oil. []
- Ratios of aromatic hydrocarbons: The ratios of specific aromatic hydrocarbons like methyldibenzothiophene/dibenzothiophene (MDBT/DBT) and dimethyldibenzothiophene/methyldibenzothiophene (DMDBT/MDBT) were also analyzed, as these ratios change predictably with increasing biodegradation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)








